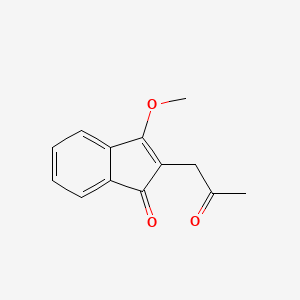
3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one is an organic compound with a complex structure that includes an indene core substituted with a methoxy group and a 2-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one typically involves the reaction of an indene derivative with appropriate reagents under controlled conditions. One common method involves the use of a nucleophilic ketone acting as both the nucleophile and solvent in an aldol reaction . This reaction can be catalyzed by prolinamide derivatives under solvent-free conditions, which promotes the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted indene derivatives.
Scientific Research Applications
3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Alkyl-3-hydroxy-2-oxoindoles: These compounds share a similar indene core but differ in the substituents attached to the core.
2-Isopropoxyphenyl (3-methoxy-2-oxopropyl)carbamate: This compound has a similar 2-oxopropyl group but differs in the overall structure and functional groups.
Uniqueness
3-Methoxy-2-(2-oxopropyl)-1H-inden-1-one is unique due to its specific combination of functional groups and the indene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
105379-32-6 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-methoxy-2-(2-oxopropyl)inden-1-one |
InChI |
InChI=1S/C13H12O3/c1-8(14)7-11-12(15)9-5-3-4-6-10(9)13(11)16-2/h3-6H,7H2,1-2H3 |
InChI Key |
GIADJVWADPGYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C2=CC=CC=C2C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















